Vapitadine dihydrochloride
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Overview
Description
Vapitadine dihydrochloride is an antihistamine developed by Barrier Therapeutics. It is primarily used to treat allergic reactions of the skin, such as hives and the itch associated with atopic dermatitis. One of its significant advantages over other antihistamines is the absence of sedation, even at high doses .
Preparation Methods
The synthetic routes and reaction conditions for vapitadine dihydrochloride are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of organic reactions involving the formation of a benzazepine structure. The industrial production methods would likely involve large-scale organic synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
Vapitadine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Vapitadine dihydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studying the behavior of antihistamines and their interactions with histamine receptors.
Biology: It is used in research to understand the mechanisms of allergic reactions and the role of histamine in these processes.
Medicine: It is investigated for its potential use in treating various allergic conditions without causing sedation.
Industry: It is used in the development of non-sedating antihistamines for pharmaceutical applications .
Mechanism of Action
Vapitadine dihydrochloride exerts its effects by acting as a histamine H1 receptor antagonist. It binds to the histamine H1 receptors, preventing histamine from exerting its effects. This action helps alleviate symptoms of allergic reactions, such as itching and hives. The molecular targets involved are the histamine H1 receptors, and the pathways include the inhibition of histamine-induced signaling .
Comparison with Similar Compounds
Vapitadine dihydrochloride is unique among antihistamines due to its non-sedating properties. Similar compounds include:
Cetirizine: A second-generation antihistamine with sedative effects.
Loratadine: A non-sedating antihistamine but with different chemical structure and pharmacokinetics.
Fexofenadine: Another non-sedating antihistamine with a different mechanism of action.
This compound stands out due to its potent and selective inhibition of histamine H1 receptors without causing sedation .
Properties
CAS No. |
279253-83-7 |
---|---|
Molecular Formula |
C17H22Cl2N4O |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
spiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine]-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C17H20N4O.2ClH/c18-15(22)14-11-20-16-17(6-8-19-9-7-17)13-4-2-1-3-12(13)5-10-21(14)16;;/h1-4,11,19H,5-10H2,(H2,18,22);2*1H |
InChI Key |
BOYLPLUVCXUHDJ-UHFFFAOYSA-N |
SMILES |
C1CN2C(=CN=C2C3(CCNCC3)C4=CC=CC=C41)C(=O)N.Cl.Cl |
Canonical SMILES |
C1CN2C(=CN=C2C3(CCNCC3)C4=CC=CC=C41)C(=O)N.Cl.Cl |
Appearance |
White to off-white solid powder |
Key on ui other cas no. |
279253-83-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
R-129160; R129160; R 129160; Vapitadine dihydrochloride; Vapitadine HCl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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